molecular formula C14H26N3O17P3 B1220030 4-CDP-2-C-methyl-D-erythritol 2-phosphate CAS No. 263016-95-1

4-CDP-2-C-methyl-D-erythritol 2-phosphate

Cat. No.: B1220030
CAS No.: 263016-95-1
M. Wt: 601.29 g/mol
InChI Key: HTJXTKBIUVFUAR-XHIBXCGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-CDP-2-C-methyl-D-erythritol 2-phosphate involves the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase. This enzyme catalyzes the reaction between 2-C-methyl-D-erythritol 4-phosphate and cytidine triphosphate (CTP) to form this compound and diphosphate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally involves the fermentation of genetically modified microorganisms that express the necessary enzymes for the MEP pathway. This biotechnological approach allows for the efficient production of this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-CDP-2-C-methyl-D-erythritol 2-phosphate primarily undergoes phosphorylation and cyclization reactions. It is a substrate for the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, which converts it into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate with the release of cytidine monophosphate .

Common Reagents and Conditions:

    Phosphorylation: Requires cytidine triphosphate (CTP) and the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase.

    Cyclization: Involves the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase.

Major Products:

Scientific Research Applications

4-CDP-2-C-methyl-D-erythritol 2-phosphate is extensively studied for its role in the MEP pathway, which is a target for developing new antibiotics and herbicides. Since the MEP pathway is present in many bacteria and plants but absent in humans, inhibitors of this pathway can be used to selectively target pathogenic bacteria and weeds without affecting human cells .

Applications in Various Fields:

Mechanism of Action

4-CDP-2-C-methyl-D-erythritol 2-phosphate exerts its effects by participating in the MEP pathway. It is converted into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate by the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. This conversion is a critical step in the biosynthesis of isoprenoid precursors, which are essential for various cellular functions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

4-CDP-2-C-methyl-D-erythritol 2-phosphate is unique in its specific role within the MEP pathway. Similar compounds include other intermediates in the MEP pathway, such as:

    2-C-methyl-D-erythritol 4-phosphate: The precursor to this compound.

    2-C-methyl-D-erythritol 2,4-cyclodiphosphate: The product formed from this compound.

    1-deoxy-D-xylulose 5-phosphate: The initial substrate in the MEP pathway

These compounds are all part of the same biosynthetic pathway but differ in their specific roles and structures.

Properties

CAS No.

263016-95-1

Molecular Formula

C14H26N3O17P3

Molecular Weight

601.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,4-dihydroxy-3-methyl-3-phosphonooxybutyl] hydrogen phosphate

InChI

InChI=1S/C14H26N3O17P3/c1-14(6-18,33-35(23,24)25)8(19)5-31-37(28,29)34-36(26,27)30-4-7-10(20)11(21)12(32-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21H,4-6H2,1H3,(H,26,27)(H,28,29)(H2,15,16,22)(H2,23,24,25)/t7-,8-,10-,11-,12-,14+/m1/s1

InChI Key

HTJXTKBIUVFUAR-XHIBXCGHSA-N

SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O

Canonical SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O

Key on ui other cas no.

263016-95-1

Synonyms

4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate
4-diphosphocytidyl-2C methylerythritol 2-phosphate
4-DPCMEP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-CDP-2-C-methyl-D-erythritol 2-phosphate
Reactant of Route 2
4-CDP-2-C-methyl-D-erythritol 2-phosphate
Reactant of Route 3
4-CDP-2-C-methyl-D-erythritol 2-phosphate
Reactant of Route 4
4-CDP-2-C-methyl-D-erythritol 2-phosphate
Reactant of Route 5
4-CDP-2-C-methyl-D-erythritol 2-phosphate
Reactant of Route 6
4-CDP-2-C-methyl-D-erythritol 2-phosphate

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